3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid
Description
3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with chlorine (Cl) at position 3, a cyano group (CN) at position 4, and a carboxylic acid (COOH) at position 4. This structure combines electron-withdrawing groups (Cl, CN) and a polar carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-deficient thiazole ring, which enhances susceptibility to nucleophilic attacks and facilitates derivatization for drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClN2O2S/c6-4-2(1-7)3(5(9)10)11-8-4/h(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSSAYMYNTUSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid amide with phosphorus pentoxide in the presence of tetrachlorethylene . This reaction yields the target nitrile compound in a quantitative yield. The reaction conditions are relatively mild and do not require the use of solvents, making the process more environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The scalability of the reaction ensures that the compound can be produced in sufficient quantities for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, although specific conditions may vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reactions with thiols can produce thioether derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid is in the development of anticancer agents. Research has demonstrated that thiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole scaffolds have shown promising results in inhibiting the proliferation of human cancer cells, including breast and lung cancers. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance anticancer efficacy, with certain derivatives achieving IC50 values in the low micromolar range .
Mechanism of Action
The mechanism by which these thiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival. For example, some studies have indicated that compounds containing the thiazole moiety can interfere with the cell cycle and promote programmed cell death in malignant cells .
Agricultural Applications
Pesticide Development
In addition to its medicinal applications, this compound has been explored for its potential use as an agricultural pesticide. Thiazole derivatives have been synthesized and tested for their efficacy against various pests and pathogens affecting crops. These compounds often exhibit antimicrobial properties that can protect plants from fungal infections and other diseases .
Herbicidal Properties
Furthermore, research indicates that certain thiazole-based compounds may possess herbicidal activity, making them suitable candidates for developing environmentally friendly herbicides. The ability to selectively inhibit weed growth without harming crops is a significant advantage in sustainable agriculture .
Material Science
Polymer Chemistry
this compound also finds applications in material science, particularly in polymer chemistry. Its reactive functional groups allow it to be incorporated into various polymer matrices, enhancing their thermal stability and mechanical properties. This incorporation can lead to the development of advanced materials with tailored characteristics suitable for specific industrial applications .
Nanotechnology
In nanotechnology, thiazole derivatives are being investigated for their role in synthesizing nanoparticles with unique optical and electronic properties. These nanoparticles can be utilized in sensors, drug delivery systems, and as catalysts in chemical reactions .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Agents | Evren et al., 2019 | Demonstrated strong selectivity against A549 lung adenocarcinoma cells with IC50 values indicating significant cytotoxicity. |
| Agricultural Pesticides | MDPI Study (2021) | Highlighted the effectiveness of thiazole derivatives against fungal pathogens affecting crops. |
| Polymer Chemistry | PMC9268695 | Showed enhanced thermal stability in polymer composites containing thiazole derivatives. |
Mechanism of Action
The mechanism of action of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic Acid is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique chemical structure. The presence of the chloro, cyano, and carboxylic acid groups allows it to participate in a variety of chemical reactions, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (Da) | LogP | Key Features |
|---|---|---|---|---|---|
| 3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid | C₅H₂ClN₂O₂S | Cl (3), CN (4), COOH (5) | ~192.6 (estimated) | ~1.2* | High polarity, strong electron-withdrawing effects |
| 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid | C₁₀H₆ClNO₂S | Cl (3), Ph (5), COOH (4) | 239.67 | ~3.0† | Lipophilic phenyl enhances stability |
| 3-(3-Chlorophenyl)-1,2-thiazole-5-carboxylic acid | C₁₀H₆ClNO₂S | Cl-Ph (3), COOH (5) | 238.98 | 3.37‡ | Planar structure, moderate solubility |
| 3-Methoxy-1,2-thiazole-5-carboxylic acid | C₅H₅NO₃S | OMe (3), COOH (5) | 159.17 | ~0.8 | Polar methoxy group improves solubility |
| 3-Phenyl-1,2-thiazole-5-carboxylic acid | C₁₀H₇NO₂S | Ph (3), COOH (5) | 205.23 | 2.5 | High aromaticity, limited polarity |
Notes:
Key Observations :
- Electron Effects: The cyano group in the target compound increases polarity and acidity (pKa ~2.5–3.0 for COOH) compared to phenyl or methoxy derivatives .
- Lipophilicity : The absence of aromatic rings (e.g., phenyl) results in lower LogP (~1.2) than chlorophenyl analogs (LogP 3.0–3.37), impacting membrane permeability .
- Stability: The cyano group may render the compound prone to hydrolysis under basic conditions, unlike the hydrolytically stable methoxy or phenyl derivatives .
Patent Activity :
Spectroscopic and Analytical Data
- Collision Cross Section (CCS) : For 3-(3-chlorophenyl)-1,2-thiazole-5-carboxylic acid, CCS values range from 148.3–162.0 Ų (adduct-dependent) . The target compound’s smaller size may reduce CCS by ~20%.
- Solubility: The cyano derivative is expected to exhibit higher aqueous solubility (~15–20 mg/mL) than chlorophenyl analogs (<5 mg/mL) due to polarity .
Biological Activity
3-Chloro-4-cyano-1,2-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes involved in critical biological pathways, leading to its antimicrobial and anticancer effects. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit bacterial enzymes, which contributes to its antimicrobial properties.
- Receptor Interaction : The compound may interact with cellular receptors that play roles in cancer proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain strains of bacteria, demonstrating potential for development into therapeutic agents for infectious diseases .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : In vitro tests have shown that derivatives of thiazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives similar to this compound demonstrated IC50 values indicating potent anti-proliferative activity against human leukemia cells .
Case Studies
Several case studies have focused on the synthesis and evaluation of thiazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their anticancer activities. The most active compounds showed IC50 values lower than standard chemotherapeutics like doxorubicin .
- Neuroprotective Properties : Some derivatives were also tested for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid, and what intermediates are critical for controlling regioselectivity?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like thiourea derivatives with chloroacetonitrile intermediates under acidic conditions. For example, microwave-assisted synthesis (50–100 W, 10–15 min) can enhance yield and regioselectivity by promoting rapid cyclization . Key intermediates include 5-chlorothiazole-4-carbonitrile, where the cyano group directs electrophilic substitution at the 5-position. Reaction conditions (e.g., reflux in acetic acid for 3–5 hours) must be optimized to avoid competing side reactions, such as decarboxylation .
Q. Which spectroscopic techniques are most effective for characterizing substituent positions in this compound?
- Methodological Answer :
- 1H/13C NMR : The cyano group (δ ~110–120 ppm in 13C NMR) and carboxylic proton (δ ~12–13 ppm in 1H NMR) provide diagnostic signals. 2D NMR (HSQC, HMBC) clarifies through-space couplings between the thiazole ring and substituents .
- IR Spectroscopy : Stretching vibrations for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional group integrity.
- Mass Spectrometry : High-resolution ESI-MS can distinguish between isotopic clusters of chlorine (M+2 peak intensity ~32% of M+) and confirm molecular weight .
Q. How does the electron-withdrawing cyano group influence the reactivity of the thiazole ring in nucleophilic substitution reactions?
- Methodological Answer : The cyano group at the 4-position activates the thiazole ring toward nucleophilic attack at the 5-carboxylic acid position by polarizing the π-electron system. For example, in amidation reactions, the carboxylic acid reacts with amines (e.g., HATU/DMAP coupling) to form stable conjugates. Kinetic studies show that electron-withdrawing groups reduce activation energy for SNAr reactions by ~15–20% compared to non-substituted analogs .
Advanced Research Questions
Q. How can computational methods predict the preferred sites for electrophilic substitution in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the LUMO density is highest at the 5-carboxylic acid position, making it the primary site for electrophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) can further stabilize transition states, as shown by Gibbs free energy differences (~2.5 kcal/mol) between regioisomers . Molecular docking simulations (AutoDock Vina) also predict binding affinities for metal coordination at the nitrogen-rich thiazole ring .
Q. What strategies resolve contradictions between X-ray crystallography and NMR data regarding substituent orientation?
- Methodological Answer : Discrepancies often arise from dynamic disorder in crystal structures. Use SHELXL refinement (TWIN/BASF commands) to model twinning or partial occupancy . For NMR, variable-temperature experiments (VT-NMR, 25–60°C) can detect conformational exchange broadening. Cross-validation with Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions influencing crystallographic packing .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral resolution methods are effective?
- Methodological Answer : Racemization occurs during cyclization due to the planar thiazole ring. Chiral HPLC (Chiralpak IA column, hexane:IPA 85:15) separates enantiomers with a resolution factor (Rs) >1.5. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes the (R)-enantiomer ester derivative with >90% ee .
Q. How does the compound’s electronic configuration influence its coordination behavior in metal complexes?
- Methodological Answer : The thiazole nitrogen and carboxylic oxygen act as bidentate ligands for transition metals (e.g., Cu²+, Zn²+). UV-Vis titration (Job’s plot) confirms a 1:1 stoichiometry, while cyclic voltammetry reveals redox activity at −0.3 V (vs. Ag/AgCl) for Cu complexes. XANES spectroscopy shows metal-ligand charge transfer transitions at ~450 nm, correlating with catalytic activity in oxidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
